Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl ester functional group and a phenyl and propyl substituent on the pyrazole ring. It is primarily classified as an organic compound with potential applications in medicinal chemistry due to its antibacterial and antifungal properties.
The synthesis of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate typically involves a condensation reaction. The primary synthetic route includes the following steps:
The yield of this synthesis can vary but is often reported to be high, around 90% or more under optimized conditions .
The molecular structure of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate can be described as follows:
The compound exhibits distinct stereochemical properties due to its substituents, which can influence its biological activity .
Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate participates in several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate primarily involves its interaction with bacterial and fungal targets:
The physical and chemical properties of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate include:
These properties are crucial for determining its behavior in biological systems and its suitability for various applications .
Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Ongoing research aims to further elucidate its mechanisms and optimize its efficacy for therapeutic use .
Pyrazole—a five-membered, nitrogen-rich heterocycle featuring two adjacent nitrogen atoms (N1 and N2)—serves as a privileged scaffold in drug design. The distinct electronic properties of its nitrogen atoms enable unique molecular interactions: N1 acts as a hydrogen bond acceptor ("pyridine-like"), while N2 participates in aromatic conjugation ("pyrrole-like") [7] [9]. This dual character facilitates targeted binding to biological macromolecules, underpinning diverse pharmacological activities. Approximately 20 pyrazole-containing drugs have received clinical approval, including Celecoxib (cyclooxygenase-2 inhibitor), Crizotinib (anaplastic lymphoma kinase inhibitor), and Pirtobrutinib (recently approved Bruton’s tyrosine kinase inhibitor) [9]. The structural versatility of pyrazole allows substitutions at positions 1, 3, 4, and 5, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. For example, Fipronil (5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole) exploits this flexibility for insecticidal activity via γ-aminobutyric acid receptor antagonism [9].
Table 1: Clinically Approved Pyrazole-Based Drugs
Drug Name | Therapeutic Use | Key Pyrazole Substitutions |
---|---|---|
Celecoxib | Anti-inflammatory | 1-(4-Methylphenyl)-5-(4-sulfamoylphenyl) |
Crizotinib | Anticancer (ALK inhibitor) | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl) |
Pirtobrutinib | Anticancer (BTK inhibitor) | 5-Amino-1-((1-((trans)-4-morpholinocyclohexyl)-1H-pyrazol-4-yl)) |
Functionalization of the pyrazole core dictates pharmacological behavior. Critical modifications include:
Table 2: Impact of Substituents on Pyrazole Properties
Position | Common Groups | Effects on Properties | Example Biological Activity |
---|---|---|---|
N1 | Aryl, alkyl | ↑ Lipophilicity; ↑ Target affinity | COX-2 inhibition (Celecoxib) |
C3/C5 | Amino, alkyl, carbonyl | Modulate electronics; ↑ Metabolic stability | Kinase inhibition (Pirtobrutinib) |
C4 | Ester, carboxylic acid | ↑ Solubility (acid); ↑ Crystallinity (ester) | Analgesic activity (Ethyl 5-amino-3-methylthiopyrazole-4-carboxylate derivatives) [5] |
The ethyl ester at C4 of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate balances molecular weight (MW = 274.33 g/mol) and lipophilicity (calculated log P ≈ 3.5), aligning with Lipinski’s criteria for drug-like molecules [6].
Systematic naming follows International Union of Pure and Applied Chemistry rules:
Table 3: Standard Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate |
CAS Registry | 116344-17-3 |
Molecular Formula | C₁₅H₁₈N₂O₂ |
SMILES | CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC |
InChI Key | CBYITWPSSDTYTN-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC |
The CAS registry number (116344-17-3) provides a unique database identifier [8]. The SMILES string encodes atomic connectivity: propyl chain (CCCC1), pyrazole ring (C=NN1), N1-phenyl group (C2=CC=CC=C2), and ethyl ester (C(=O)OCC) [4] [8]. The InChI Key (CBYITWPSSDTYTN-UHFFFAOYSA-N) enables unambiguous digital retrieval of structural data [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9